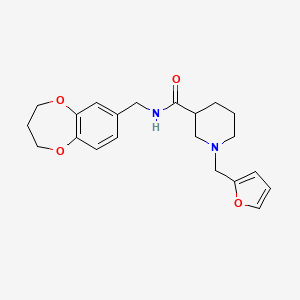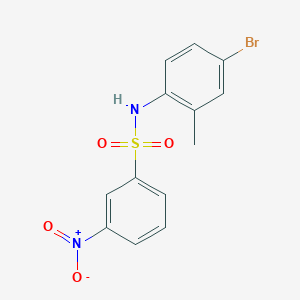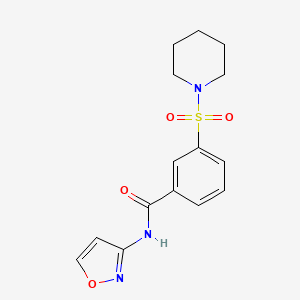![molecular formula C19H21BrN4O3 B4108088 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)
5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Vue d'ensemble
Description
5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, also known as BZNLE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of nitroanilines and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is not fully understood. However, several studies have suggested that it exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and inflammation. 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been reported to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been reported to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has also been reported to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In addition, 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been reported to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit potent anticancer and anti-inflammatory properties. However, there are also limitations associated with the use of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline in lab experiments. It has been reported to exhibit low solubility in water, which can limit its bioavailability. In addition, the mechanism of action of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore the potential of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline as a therapeutic agent for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. In addition, future studies can focus on improving the bioavailability of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline and developing more potent analogs of the compound.
Conclusion:
In conclusion, 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer and anti-inflammatory properties, and its mechanism of action is not fully understood. Despite its limitations, 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has several advantages for lab experiments, and there are several future directions for its study. Further research on 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline can potentially lead to the development of new therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antitumor properties. Several studies have reported the potential of 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-2-21-17-13-16(6-7-18(17)24(26)27)22-8-10-23(11-9-22)19(25)14-4-3-5-15(20)12-14/h3-7,12-13,21H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODGTQIWMYHYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(2-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4108013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4108020.png)


![4-[2-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B4108046.png)

![ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4108060.png)
![ethyl 4-({2-[(2-fluorobenzyl)amino]-2-oxoethyl}amino)piperidine-1-carboxylate](/img/structure/B4108068.png)

![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)

![1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4108104.png)

![N-(3-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethoxy}phenyl)propanamide](/img/structure/B4108117.png)